![molecular formula C13H27NO3S2 B14717192 1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane CAS No. 21209-02-9](/img/structure/B14717192.png)
1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane is a complex organic compound with the molecular formula C13H27NO3S2 and a molecular weight of 309.49 g/mol . It is also known by other names such as 2-[4-(4-Methylcyclohexyl)butyl]aminoethanethiol sulfate and Thiosulfuric acid (H2S2O3), S-[2-[[4-(4-methylcyclohexyl)butyl]amino]ethyl] ester . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a methyl group and a butyl chain containing a sulfosulfanylethylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. The key steps include:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions.
Attachment of the Butyl Chain: The butyl chain is attached through nucleophilic substitution reactions.
Incorporation of the Sulfosulfanylethylamino Group: This group is introduced through a series of sulfonation and amination reactions.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.
Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the efficiency and yield of the reactions.
Purification: The final product is purified using techniques such as distillation, crystallization, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfosulfanylethylamino group to simpler amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the cyclohexane ring and butyl chain.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways: It influences biochemical pathways related to oxidation-reduction reactions and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(4-Methylcyclohexyl)butyl]aminoethanethiol sulfate
- Thiosulfuric acid (H2S2O3), S-[2-[[4-(4-methylcyclohexyl)butyl]amino]ethyl] ester
Uniqueness
1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
21209-02-9 |
|---|---|
Fórmula molecular |
C13H27NO3S2 |
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
1-methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane |
InChI |
InChI=1S/C13H27NO3S2/c1-12-5-7-13(8-6-12)4-2-3-9-14-10-11-18-19(15,16)17/h12-14H,2-11H2,1H3,(H,15,16,17) |
Clave InChI |
XMTCDKOULFTKTP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)CCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


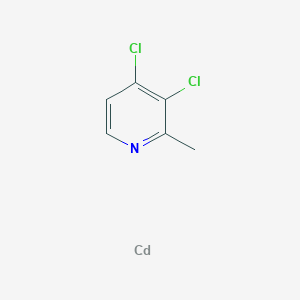
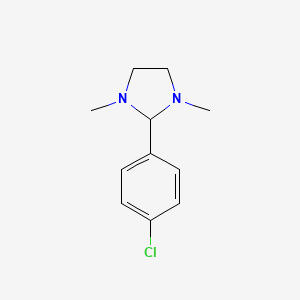
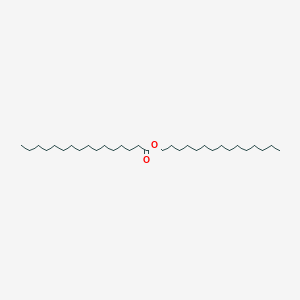
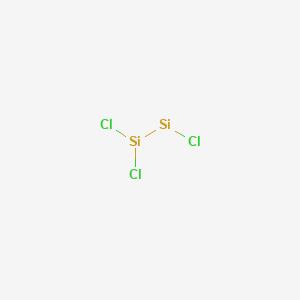
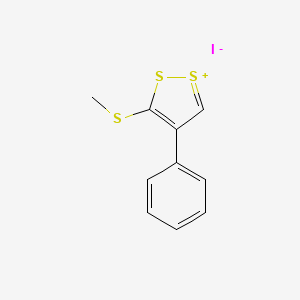
phosphanium bromide](/img/structure/B14717137.png)
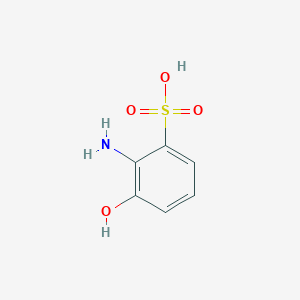
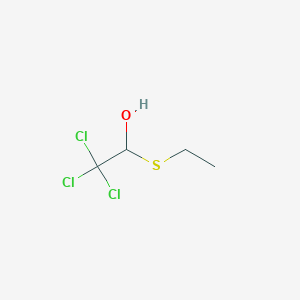
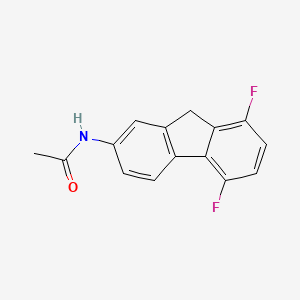
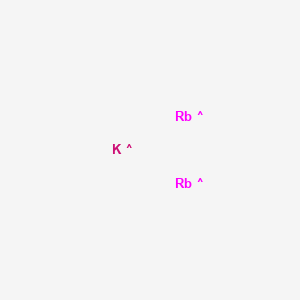
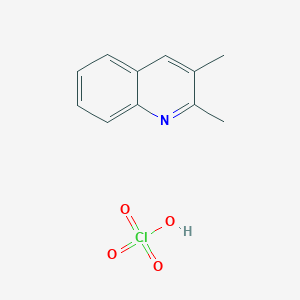
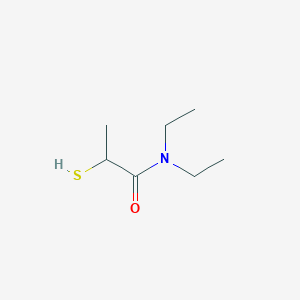
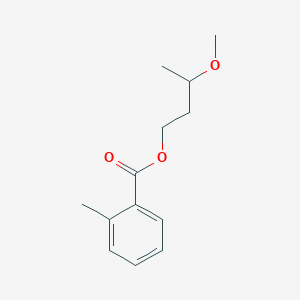
![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)
